molecular formula C15H16 B8681527 1-Methyl-2-(1-phenylethyl)benzene CAS No. 40766-30-1

1-Methyl-2-(1-phenylethyl)benzene

Cat. No. B8681527
Key on ui cas rn: 40766-30-1
M. Wt: 196.29 g/mol
InChI Key: AOWVXBUUWBOTKP-UHFFFAOYSA-N
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Patent
US04849400

Procedure details

Toluene 4423g was charged to a 12 liter bottom outlet Pyrex reactor equipped with a mechanical agitator, heating mantle, addition funnel, cooling coil, thermometer, and a reflux condenser. Sulfuric acid, 981g of 96% was charged in one portion with agitation. Styrene, 3749g, was added dropwise at 80°-85° over 90 min. The mixture was agitated for an additional 30 min. At 80°-85° C. after the styrene addition was complete, the mixture was allowed to settle for 45 min. and the lower sulfuric acid layer was drained off. A solution of sodium hyroxide (80g in 552g of water) was charged and the mixture was allowed to settle for 30 min, and the lower sodium hydroxide layer was drained off at 80° C. Hot water (1440g) was charged and the mixture was agitated for 15 min. then allowed to settle for 30 in. The water wash was separated leaving 7375g of crude phenyltolylethane alkylate. The phenyltolylethane alkylate was vacuum fractionated to remove excess toluene then pure phenyltolylethane, BP 205° C. 100 mmHg.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
981g
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
3749g
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.S(=O)(=O)(O)O.[CH2:13]=[CH:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.[OH-].[Na+]>O>[C:15]1([CH:14]([C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][C:1]=2[CH3:7])[CH3:13])[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
981g
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC1=CC=CC=C1
Name
3749g
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC1=CC=CC=C1
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was agitated for an additional 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a mechanical agitator
TEMPERATURE
Type
TEMPERATURE
Details
heating
ADDITION
Type
ADDITION
Details
mantle, addition funnel
TEMPERATURE
Type
TEMPERATURE
Details
cooling coil
WAIT
Type
WAIT
Details
to settle for 45 min.
Duration
45 min
WAIT
Type
WAIT
Details
to settle for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
was drained off at 80° C
STIRRING
Type
STIRRING
Details
the mixture was agitated for 15 min.
Duration
15 min
WASH
Type
WASH
Details
The water wash
CUSTOM
Type
CUSTOM
Details
was separated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
Name
Type
product
Smiles
C1(=CC=CC=C1)C(C)C1=C(C=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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